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molecular formula C13H24O4 B8468416 Ethyl 7-[2-(ethenyloxy)ethoxy]heptanoate CAS No. 596135-83-0

Ethyl 7-[2-(ethenyloxy)ethoxy]heptanoate

Cat. No. B8468416
M. Wt: 244.33 g/mol
InChI Key: XAGBQRDNUPBSQU-UHFFFAOYSA-N
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Patent
US07378480B2

Procedure details

2-Hydroxyethyl vinyl ether (0.42 mol) was added dropwise to a flask, in which sodium hydride (0.42 mol) had been dispersed in anhydrous toluene (60 ml), under a nitrogen atmosphere. After the drop addition, ethyl 7-bromoheptanoate (0.42 mol) was added dropwise. Thereafter, tetrabutylammonium iodide (2 g) was immediately added to stir the mixture at 100° C. for 3 hours. The reaction mixture was poured into water, and the resultant-organic layer was washed with water and then combined with an extract from ether. The combined layer was dried over anhydrous sodium sulfate. After the solvent was removed, the resultant residue was distilled under reduced pressure to obtain 52 g of CH2═CHOCH2CH2O(CH2)6COOC2H5 (yield: 50.7%).
Quantity
0.42 mol
Type
reactant
Reaction Step One
Quantity
0.42 mol
Type
reactant
Reaction Step One
Quantity
0.42 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([O:3][CH2:4][CH2:5][OH:6])=[CH2:2].[H-].[Na+].Br[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17].O>C1(C)C=CC=CC=1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:2]=[CH:1][O:3][CH2:4][CH2:5][O:6][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0.42 mol
Type
reactant
Smiles
C(=C)OCCO
Name
Quantity
0.42 mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.42 mol
Type
reactant
Smiles
BrCCCCCCC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
2 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
to stir the mixture at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
WASH
Type
WASH
Details
the resultant-organic layer was washed with water
EXTRACTION
Type
EXTRACTION
Details
an extract from ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the resultant residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C=COCCOCCCCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 50.7%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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